![molecular formula C22H24N4O2S B2958917 N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955755-11-0](/img/structure/B2958917.png)
N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as PTUC, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. PTUC has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Potential
Compounds synthesized from thiazole derivatives, including those related to N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, have been explored for their potential as new antibiotics and antibacterials. For instance, heterocyclic synthesis with thiophene-2-carboxamide derivatives has been studied for their antibiotic properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Anticancer Activity
Research into thiophene, thiazolyl-thiophene, and thienopyridine derivatives has identified compounds with significant in vitro cytotoxicity against various cancer cell lines, highlighting the potential of thiazole-based compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives has shown some molecules to exhibit stronger antimicrobial activity than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency compared to disodium cromoglycate, a benchmark antiallergy drug (Hargrave et al., 1983).
Synthesis and Characterization for Bioactivity
The development and characterization of compounds, such as N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, have been pursued for their antibacterial, antifungal, and anticancer properties, demonstrating the broad spectrum of bioactivity that thiazole derivatives can offer (Senthilkumar, Umarani, & Satheesh, 2021).
properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(4-phenylbutan-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-8-12-18(13-9-15)24-21(28)26-22-25-19(14-29-22)20(27)23-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-14,16H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLOZNRSPBISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide |
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